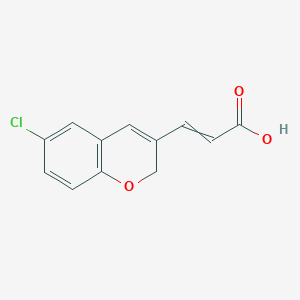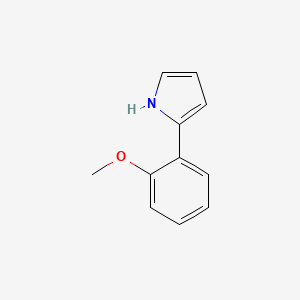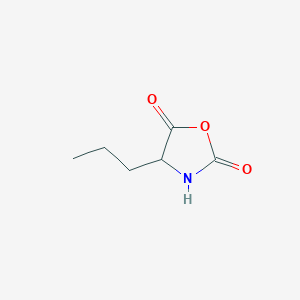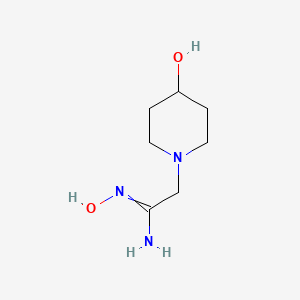
Ethyl 4-Methylindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Methylindole-3-carboxylate: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-Methylindole-3-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the ethyl ester and methyl groups at the appropriate positions on the indole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-Methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-Methylindole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, such as antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential therapeutic applications include its use in drug development for treating various diseases. Its ability to interact with biological targets makes it a promising candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .
Mecanismo De Acción
The mechanism of action of Ethyl 4-Methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
- Ethyl 1H-indole-3-carboxylate
- Methyl 1H-indole-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Comparison: Ethyl 4-Methylindole-3-carboxylate is unique due to the presence of both the ethyl ester and methyl groups on the indole ring. This structural modification can influence its chemical reactivity and biological activity compared to other indole derivatives. For example, the presence of the methyl group at the 4-position may enhance its stability and binding affinity to certain biological targets .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
ethyl 4-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9-7-13-10-6-4-5-8(2)11(9)10/h4-7,13H,3H2,1-2H3 |
Clave InChI |
UYOGKIFAIOYYQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=CC=CC(=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)



![4-[2-(3,4-dimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B11723595.png)




carbohydrazide](/img/structure/B11723623.png)

